molecular formula C14H12BrN2O2 B2426861 N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate CAS No. 1260761-91-8

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate

Cat. No.: B2426861
CAS No.: 1260761-91-8
M. Wt: 320.167
InChI Key: JTEVQMKHEKWEBN-UHFFFAOYSA-M
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Description

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a pyridine ring, which is further connected to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Hydrolysis: 5-bromo-4-methylpyridin-2-amine and benzyl alcohol.

Scientific Research Applications

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(4-methylpyridin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-benzyl-N-(5-chloro-4-methylpyridin-2-yl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

    N-benzyl-N-(5-bromo-2-methylpyridin-4-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.

Properties

IUPAC Name

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-7-13(16-8-12(10)15)17(14(18)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEVQMKHEKWEBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N(CC2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN2O2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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